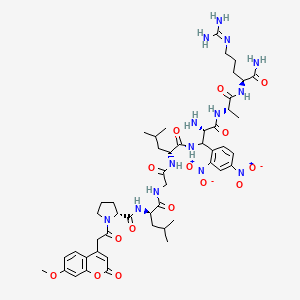

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

Description

BenchChem offers high-quality Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-N-[(2R)-1-[[2-[[(2R)-1-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-(2,4-dinitrophenyl)-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H68N14O15/c1-24(2)17-33(59-47(71)35-10-8-16-61(35)39(65)19-27-20-40(66)78-37-22-29(77-6)12-14-30(27)37)45(69)55-23-38(64)57-34(18-25(3)4)46(70)60-42(31-13-11-28(62(73)74)21-36(31)63(75)76)41(50)48(72)56-26(5)44(68)58-32(43(51)67)9-7-15-54-49(52)53/h11-14,20-22,24-26,32-35,41-42H,7-10,15-19,23,50H2,1-6H3,(H2,51,67)(H,55,69)(H,56,72)(H,57,64)(H,58,68)(H,59,71)(H,60,70)(H4,52,53,54)/t26-,32-,33+,34+,35+,41-,42?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJYDZUSNOGPHT-FSQMBESRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@@H](CC(C)C)NC(=O)[C@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H68N14O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

Executive Summary

This document provides an in-depth technical examination of the fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2. This substrate is a critical tool for researchers, scientists, and drug development professionals engaged in the study of matrix metalloproteinases (MMPs). Its mechanism of action is predicated on Fluorescence Resonance Energy Transfer (FRET), enabling the sensitive and continuous measurement of MMP activity. This guide will elucidate the core principles of its action, provide detailed experimental protocols, and discuss its applications in research and drug discovery.

Introduction to Fluorogenic Peptide Substrates

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1][2] Their activity is crucial in physiological processes such as tissue remodeling, wound healing, and angiogenesis.[2] Dysregulation of MMP activity has been implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, the accurate measurement of MMP activity is paramount for both basic research and the development of therapeutic inhibitors.

Fluorogenic peptide substrates, such as Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, have become indispensable tools for this purpose.[1] These substrates are designed to be non-fluorescent until cleaved by a specific enzyme. The resulting increase in fluorescence provides a direct and real-time measure of enzymatic activity.[3]

Core Principle of Action: A FRET-Based Mechanism

The functionality of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4][5][] FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor quencher.[7]

Molecular Composition: The Fluorophore-Quencher Pair

The substrate consists of a specific peptide sequence recognized by MMPs, flanked by a fluorophore and a quencher.

-

Fluorophore (Donor): (7-Methoxycoumarin-4-yl)acetyl (Mca). Mca is a coumarin-based fluorescent dye that, when excited, emits light in the near-UV to blue spectrum.[5] Its excitation maximum is typically around 325-328 nm, with an emission maximum around 393-420 nm.[7][8][9]

-

Quencher (Acceptor): N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl (Dap(Dnp)). The Dnp group serves as an efficient quencher for the Mca fluorophore.[5][7]

-

Peptide Sequence: Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2. The core of this sequence, particularly the Gly-Leu bond, is the specific cleavage site for many MMPs, including MMP-2 and MMP-7.[10][11][12]

The Quenched State (Intact Substrate)

In its intact form, the Mca fluorophore and the Dnp quencher are in close proximity due to the peptide backbone. When the Mca molecule is excited by an external light source, the energy it would normally release as fluorescence is transferred to the Dnp quencher through FRET.[13][3][5] The Dnp molecule then dissipates this energy non-radiatively, resulting in minimal or no detectable fluorescence.

The Fluorescent State (Enzymatic Cleavage)

When an active MMP is present, it recognizes and cleaves the peptide at the Gly-Leu bond.[10][11][12] This cleavage event separates the Mca fluorophore from the Dnp quencher. With the quencher no longer in close proximity, FRET is disrupted. Now, when the Mca group is excited, it emits its characteristic fluorescence, which can be measured.[13][5] The rate of fluorescence increase is directly proportional to the enzymatic activity.

Caption: FRET mechanism of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2.

Experimental Protocol: Measuring MMP Activity

This section outlines a standardized protocol for a continuous kinetic assay of MMP activity in a 96-well plate format.

Materials and Reagents

-

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 substrate

-

Recombinant active MMP enzyme (e.g., MMP-2, MMP-7)

-

MMP Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

-

Known MMP inhibitor (e.g., EDTA) for control experiments

Step-by-Step Assay Protocol

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the substrate in DMSO. Store this stock solution at -20°C, protected from light.[4]

-

Dilute the substrate stock solution to the desired final working concentration (e.g., 10 µM) in the MMP Assay Buffer. Keep this working solution protected from light.[4]

-

Dilute the active MMP enzyme to the desired concentration in cold MMP Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.[4]

-

-

Assay Setup:

-

Add 50 µL of MMP Assay Buffer to all wells.

-

Add 10 µL of inhibitor dilutions or vehicle control to the appropriate wells.

-

Add 20 µL of the MMP enzyme working solution to all wells except the "no enzyme" control wells. Add 20 µL of MMP Assay Buffer to the "no enzyme" control wells.[4]

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the enzyme and any inhibitors.[4]

-

-

Initiate the Reaction:

-

Add 20 µL of the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.[4]

-

-

Data Acquisition:

Caption: General workflow for an MMP inhibition assay.

Establishing a Self-Validating System: Essential Controls

To ensure the integrity of the experimental data, the following controls are essential:

-

No-Enzyme Control: Contains all reaction components except the MMP enzyme. This control accounts for any background fluorescence or substrate instability.

-

Inhibitor Control: Contains a known MMP inhibitor (e.g., a broad-spectrum inhibitor like EDTA) to confirm that the observed activity is indeed from an MMP.

-

Substrate-Only Control: Contains only the substrate and assay buffer to measure the baseline fluorescence of the substrate.

-

Vehicle Control: Contains the solvent used for the test compounds (e.g., DMSO) at the same final concentration as in the experimental wells to account for any solvent effects.

Data Analysis and Interpretation

Calculating Enzyme Activity

For each well, plot the relative fluorescence units (RFU) against time. The initial reaction velocity (V₀) is determined from the linear portion of this kinetic curve. The MMP activity is directly proportional to the calculated reaction velocity.[14]

Quantitative Data

The catalytic efficiency of an enzyme for a substrate is best described by the specificity constant (kcat/Km). For Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, the kcat/Km values have been determined for several MMPs.

| MMP | kcat/Km (M⁻¹s⁻¹) |

| MMP-2 | 6.3 x 10⁵ |

| MMP-7 | 1.7 x 10⁵ |

Data sourced from multiple references.[10][11][12][15]

Applications in Research and Drug Development

The sensitivity and continuous nature of assays using Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 make it a valuable tool in several areas:

-

High-Throughput Screening (HTS) for MMP Inhibitors: The assay is readily adaptable for HTS campaigns to identify novel inhibitors of MMPs.

-

Enzyme Kinetics Studies: This substrate can be used to determine key kinetic parameters such as Km and Vmax for various MMPs.

-

Characterizing Protease Activity in Biological Samples: It can be used to measure the net MMP activity in complex biological samples like cell lysates and tissue homogenates.[1]

-

In Situ Zymography: The substrate's properties allow for the microscopic localization of active proteases within tissue sections.[11]

Conclusion

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a highly sensitive and versatile fluorogenic substrate that has become a cornerstone in the study of matrix metalloproteinases. Its mechanism, based on the robust principle of FRET, allows for the reliable and continuous quantification of MMP activity. The straightforward and adaptable assay protocol makes it suitable for a wide range of applications, from fundamental enzyme characterization to high-throughput drug screening. As our understanding of the roles of MMPs in health and disease continues to expand, tools like this substrate will remain critical for advancing research and developing novel therapeutic interventions.

References

-

Neumann, U., et al. (2004). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. Analytical Biochemistry, 328(2), 166-73. [Link]

-

Van den Steen, P. E., et al. (2002). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 151, 149-160. [Link]

-

LifeTein. (2025, December 23). Fluorescent Labelling with MCA. LifeTein Peptide Blog. [Link]

-

Lauer-Fields, J. L., et al. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports, 7(1), 42937. [Link]

-

HongTide Biotechnology. (n.d.). Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2. [Link]

-

National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. PMC. [Link]

-

ResearchGate. (n.d.). Cleavage of the fluorescent peptide substrate...[Link]

-

ResearchGate. (2017, November 27). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. [Link]

Sources

- 1. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. benchchem.com [benchchem.com]

- 5. lifetein.com [lifetein.com]

- 7. bachem.com [bachem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 10. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | CymitQuimica [cymitquimica.com]

- 11. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2-HongTide Biotechnology [hongtide.com]

- 12. CPC Scientific MCA-Pro-Leu-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]

- 13. rndsystems.com [rndsystems.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fluorogenic MMP Substrate tested on MMP-2 and MMP-7 Millipore [sigmaaldrich.com]

what is Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

An In-Depth Technical Guide to the Fluorogenic MMP Substrate: Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂

This guide provides a comprehensive technical overview of the fluorogenic peptide substrate Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, a critical tool for researchers in cell biology, pharmacology, and drug development. We will delve into its core mechanism, enzymatic specificity, and practical applications, providing field-proven protocols and data interpretation strategies to ensure robust and reproducible results.

The Principle of FRET-Based Protease Assays

At the heart of modern enzyme kinetics and high-throughput screening (HTS) are continuous assays that provide real-time data.[1] Fluorogenic substrates based on Fluorescence Resonance Energy Transfer (FRET) are paramount for this purpose.[2] FRET is a distance-dependent, non-radiative energy transfer mechanism between two chromophores: a donor fluorophore and an acceptor (quencher).[3]

For a protease substrate, the peptide backbone acts as a scaffold, holding the donor and quencher in close proximity (typically 1-10 nm). When the donor is excited by an external light source, it transfers its energy to the nearby quencher instead of emitting fluorescence.[2] Proteolytic cleavage of the peptide scaffold separates the donor and quencher, disrupting FRET and leading to a quantifiable increase in the donor's fluorescence emission. This signal is directly proportional to the rate of substrate cleavage and, therefore, the enzyme's activity.[4]

The subject of this guide, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, utilizes one of the classic and most reliable FRET pairs:

-

Donor (F): (7-Methoxycoumarin-4-yl)acetyl (Mca). This coumarin-based fluorophore has an excitation maximum around 325-328 nm and emits fluorescence near 393 nm.[4][5][6]

-

Acceptor (Q): N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl (Dap(Dnp)). The Dinitrophenyl group effectively quenches Mca's fluorescence through FRET, as its absorption spectrum overlaps with Mca's emission spectrum.[3][7]

The elegance of this system lies in its simplicity and sensitivity; it transforms an invisible enzymatic event into a readily detectable fluorescent signal.

Caption: FRET mechanism of Mca-PLGL-Dpa-AR-NH₂ cleavage by an MMP.

Substrate Profile: Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂

The peptide sequence, Pro-Leu-Gly-Leu, is not arbitrary. It represents a consensus cleavage motif recognized by several members of the Matrix Metalloproteinase (MMP) family.[7][8] MMPs are a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM) in both physiological and pathological processes, including development, wound healing, arthritis, and cancer metastasis.[7][9][10]

-

P₃-P₂-P₁-P₁' : The substrate sequence Pro-Leu-Gly-Leu fits into the active site cleft of the MMP. The scissile bond, where cleavage occurs, is between the P₁ (Gly) and P₁' (Leu) residues.[8][11]

-

Proline at P₃ : A proline residue at the P₃ position is a common feature in many MMP substrates, contributing to the correct conformation for binding within the enzyme's catalytic cleft.[8]

-

Hydrophobic Residues at P₁' : The preference for a hydrophobic residue like Leucine at the P₁' position is characteristic of many MMPs, as it fits into the so-called S1' pocket, a key determinant of substrate specificity.[11]

-

Flanking Residues : The C-terminal Ala-Arg-NH₂ sequence can influence solubility and secondary interactions with the enzyme, potentially modulating specificity and kinetic parameters. The terminal amidation (-NH₂) removes the negative charge of a free carboxylate, which can be beneficial for enzyme-substrate interactions.

Enzymatic Specificity and Kinetic Profile

While the Pro-Leu-Gly-Leu core is recognized by multiple MMPs, the substrate exhibits preferential cleavage by certain family members. The catalytic efficiency of an enzyme for a substrate is best described by the specificity constant, kcat/Km. A higher kcat/Km value signifies a more efficient enzymatic reaction.[12]

The table below consolidates reported kinetic data for Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ with various MMPs. It is crucial to note that assay conditions (pH, temperature, buffer composition) can influence these values, and direct comparison between studies should be made with caution.

| Enzyme | Common Name | kcat/Km (M⁻¹s⁻¹) | Notes | Reference(s) |

| MMP-2 | Gelatinase A | 6.3 x 10⁵ | High efficiency; often used as a primary substrate for MMP-2. | [13][14] |

| MMP-7 | Matrilysin | 1.7 x 10⁵ | Good efficiency. | [13][14] |

| MMP-9 | Gelatinase B | Lower efficiency than for MMP-2. | While MMP-9 can cleave similar sequences, studies suggest this specific substrate is more selective for MMP-2.[15][16] | [15][16] |

| MMP-1, -8, -13 | Collagenases | Lower efficiency reported. | A related substrate with an N-terminal Lysine (FS-6) shows improved kinetics for collagenases.[17] | [18][17] |

Expert Insight: The data clearly indicates that this substrate is most efficiently cleaved by MMP-2, making it an excellent tool for studying the activity of Gelatinase A. While it is also a substrate for MMP-7, its utility for other MMPs may be limited, especially when high sensitivity is required. For broader screening or for specifically targeting collagenases, alternative substrates should be considered.[18]

Core Applications and Experimental Design

This substrate is a workhorse for two primary applications: quantifying enzyme activity and screening for inhibitors.

Quantifying MMP Activity

This involves measuring the initial rate of fluorescence increase upon adding the active enzyme to the substrate. The resulting velocity is proportional to the concentration of active enzyme in the sample. This is invaluable for determining enzyme concentration in purified preparations or assessing MMP activity in complex biological samples like cell culture supernatants or tissue homogenates.

High-Throughput Screening (HTS) for Inhibitors

The substrate's suitability for continuous, microplate-based assays makes it ideal for HTS campaigns.[19][20] In this application, a test compound is pre-incubated with the enzyme before the addition of the substrate. A reduction in the rate of fluorescence increase, compared to a control without the compound, indicates inhibition. By testing a range of compound concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀).

Self-Validating Experimental Protocols

The trustworthiness of any assay hinges on its design and the inclusion of proper controls. The following protocols are designed to be self-validating systems.

Reagent Preparation

-

MMP Substrate Stock Solution (10 mM):

-

Reconstitute the lyophilized Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ peptide in 100% DMSO.[21]

-

Causality: DMSO is used for its ability to fully solubilize the hydrophobic peptide. Water should be avoided for initial reconstitution to prevent aggregation.

-

Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

MMP Assay Buffer (1X):

-

50 mM Tris-HCl, pH 7.5

-

150 mM NaCl

-

10 mM CaCl₂

-

0.05% (v/v) Brij-35

-

Causality:

-

Tris: Provides a stable pH buffer in the optimal range for most MMPs.

-

NaCl: Maintains ionic strength, which is important for protein stability and activity.

-

CaCl₂: MMPs are calcium-dependent enzymes; calcium ions are essential for maintaining the structural integrity and stability of the enzyme.[11]

-

Brij-35: A non-ionic detergent used at a low concentration to prevent the enzyme and substrate from aggregating or adsorbing to the plastic walls of the microplate, ensuring accurate kinetics.[21]

-

-

-

Active MMP Enzyme:

-

Dilute the active enzyme to the desired working concentration in cold 1X MMP Assay Buffer immediately before use. Keep on ice.

-

Expert Insight: The optimal enzyme concentration must be determined empirically. It should be low enough to ensure the reaction remains in the linear range for the duration of the measurement (typically low nanomolar).[21]

-

Protocol 1: Standard MMP Activity Assay

This protocol is designed for a 96-well black microplate format with a final reaction volume of 100 µL.

Caption: Experimental workflow for a standard MMP activity assay.

Step-by-Step Methodology:

-

Prepare Reagents: Prepare 1X Assay Buffer and allow it to reach the desired reaction temperature (e.g., 37°C). Prepare a 2X working solution of the substrate (e.g., 20 µM for a 10 µM final concentration) in Assay Buffer. Prepare a 2X working solution of the enzyme in cold Assay Buffer.

-

Set Up Plate: In a 96-well black plate, add reagents as follows:

-

Test Wells: 50 µL of 2X enzyme solution.

-

"No Enzyme" Control Wells: 50 µL of 1X Assay Buffer. This control is critical to measure background fluorescence and non-enzymatic substrate degradation.

-

-

Initiate Reaction: Start the reaction by adding 50 µL of the 2X substrate working solution to all wells, bringing the final volume to 100 µL.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~328 nm, Emission: ~393 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[21]

Protocol 2: MMP Inhibitor IC₅₀ Determination

This protocol identifies the concentration of an inhibitor required to reduce enzyme activity by 50%.

Caption: Workflow for determining the IC₅₀ of an MMP inhibitor.

Step-by-Step Methodology:

-

Prepare Inhibitor Dilutions: Create a serial dilution of your test compound in DMSO. Also prepare a known MMP inhibitor (e.g., Batimastat, Marimastat) as a positive control.

-

Set Up Plate: In a 96-well black plate, set up the following wells (final volume will be 100 µL):

-

Vehicle Control (100% Activity): 80 µL Assay Buffer + 10 µL enzyme + 10 µL DMSO.

-

Positive Control (0% Activity): 80 µL Assay Buffer + 10 µL enzyme + 10 µL known inhibitor (at a saturating concentration).

-

Test Compound Wells: 80 µL Assay Buffer + 10 µL enzyme + 10 µL of each inhibitor dilution.

-

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes.

-

Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is critical for accurate IC₅₀ determination.

-

-

Initiate and Measure: Start the reaction by adding 10 µL of a 10X substrate solution to all wells. Immediately begin kinetic measurement as described in Protocol 1.

Data Analysis and Interpretation

-

Calculate Initial Velocity (V₀): For each well, plot the Relative Fluorescence Units (RFU) against time (in minutes or seconds).[21] The initial velocity (V₀) is the slope of the linear portion of this curve (ΔRFU/Δtime). The reaction is linear only when a small fraction (<10-15%) of the substrate has been consumed.

-

Subtract Background: Subtract the V₀ of the "no enzyme" control from all other wells to correct for any background signal.

-

IC₅₀ Determination:

-

Normalize the data. The activity in the vehicle control (enzyme + DMSO) represents 100% activity. Calculate the percent activity for each inhibitor concentration: % Activity = (V₀_inhibitor / V₀_vehicle) * 100

-

Plot % Activity versus the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.[22]

-

Troubleshooting and Best Practices

-

Issue: High Background Fluorescence.

-

Cause: Substrate degradation due to light exposure or contamination.

-

Solution: Always store substrate stock solutions and working dilutions protected from light. Use high-purity water and reagents for buffers.

-

-

Issue: No or Low Signal.

-

Cause: Inactive enzyme, incorrect buffer components (e.g., missing CaCl₂), or incorrect reader settings.

-

Solution: Verify enzyme activity with a positive control lot. Ensure the assay buffer was prepared correctly. Confirm the excitation and emission wavelengths and gain settings on the plate reader are optimal for the Mca fluorophore.

-

-

Issue: Non-linear Reaction Curves (Substrate Depletion).

-

Cause: Enzyme concentration is too high, or substrate concentration is too low (below Km).

-

Solution: Reduce the enzyme concentration. Ensure the substrate concentration used is well above the Km for the enzyme to ensure zero-order kinetics during the initial phase of the reaction.

-

Conclusion

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is a highly sensitive and specific fluorogenic substrate, particularly for the study of MMP-2. Its foundation in the robust FRET mechanism allows for continuous, real-time monitoring of enzymatic activity, making it an indispensable tool for kinetic analysis and inhibitor screening. By employing the self-validating protocols and data analysis frameworks detailed in this guide, researchers can ensure the generation of high-quality, reproducible data, thereby advancing our understanding of the roles of metalloproteinases in health and disease.

References

- Stack, M. S., & Gray, R. D. (1989). The first fluorogenic substrate for matrix metalloproteinase-1 and matrix metalloproteinase-2. Journal of Biological Chemistry.

- Lauer-Fields, J. L., et al. (2002). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology. [URL: https://link.springer.com/protocol/10.1385/1-59259-183-5:121]

- R&D Systems. Mca-PLGL-Dpa-AR-NH2 Fluorogenic MMP Substrate. Product Datasheet. [URL: https://www.rndsystems.

- Fields, G. B. (2015). Basis for substrate recognition and distinction by matrix metalloproteinases. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.1401228111]

- Neumann, U., et al. (2004). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. Analytical Biochemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/15134484/]

- BenchChem. (2025). Application Notes and Protocols for Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2. Technical Document. [URL: https://www.benchchem.com/application-notes/1151693/Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap-Dnp-NH2]

- MedchemExpress. Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2. Product Page. [URL: https://www.medchemexpress.com/mca-lys-pro-leu-gly-leu-dap(dnp)-ala-arg-nh2.html]

- BenchChem. (2025). A Comparative Guide to the Specificity of the Fluorogenic Substrate Mca-Pro-Leu-Gly-Leu. Technical Document. [URL: https://www.benchchem.com/application-notes/1151693/Mca-Pro-Leu-Gly-Leu-Dap-Dnp-Ala-Arg-NH2]

- Lauer-Fields, J., et al. (2001). Substrate hydrolysis by matrix metalloproteinase-9. Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/11278320/]

- Sigma-Aldrich. MMP-2/MMP-9 Substrate I, Fluorogenic. Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/calbiochem/444231]

- Minond, D., et al. (2006). The roles of substrate thermal stability and P2 and P1' subsite identity on matrix metalloproteinase triple-helical peptidase activity and collagen specificity. Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/17065155/]

- Cui, N., et al. (2020). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504223/]

- Lauer-Fields, J. L., et al. (2002). A unique substrate recognition profile for matrix metalloproteinase-2. Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/11707422/]

- Prudova, A., et al. (2010). Multiplex N-terminome analysis of MMP-2 and MMP-9 substrate degradomes by iTRAQ-TAILS quantitative proteomics. Molecular & Cellular Proteomics. [URL: https://www.researchgate.net/figure/MMP-2-and-MMP-9-substrate-specificity-Heat-maps-left-panels-and-protein-sequence_fig6_44603014]

- QuickZyme Biosciences. QuickZyme Human MMP-2 activity assay. Product Manual. [URL: https://www.quickzyme.com/wp-content/uploads/2019/07/MMP-2-activity-assay-manual-v10.pdf]

- Lund University Publications. (2012). MMP-13 substrate specificity in cartilage breakdown. [URL: https://lup.lub.lu.se/student-papers/record/2422700]

- ResearchGate. Substrate specificity of MMP-9 and MMP-2 at 32 'C. Data Table. [URL: https://www.researchgate.

- Bachem. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂. Product Page. [URL: https://www.bachem.com/shop/product/4014587]

- Lauer-Fields, J. L., et al. (2011). High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate. Analytical Biochemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3070830/]

- Jabłońska-Trypuć, A., et al. (2024). The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/25/1/1]

- Rascon, L., et al. (2006). Fluorescent Substrates Useful as High Throughput Screening Tools for ADAM9. Combinatorial Chemistry & High Throughput Screening. [URL: https://www.researchgate.net/publication/6888496_Fluorescent_Substrates_Useful_as_High_Throughput_Screening_Tools_for_ADAM9]

- BenchChem. (2025). A Researcher's Guide to Validating MMP-1 Substrates for Inhibitor Screening. Technical Document. [URL: https://www.benchchem.

- Liu, Y., & Liao, J. (2012). Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3490280/]

- LifeTein. (2025). Fluorescent Labelling with MCA. Blog Post. [URL: https://www.lifetein.com/fluorescent-labelling-with-mca/]

- Wang, Z., et al. (2018). Matrix Metalloproteinase-9 (MMP-9) as a Cancer Biomarker and MMP-9 Biosensors: Recent Advances. Sensors. [URL: https://www.mdpi.com/1424-8220/18/10/3239]

- Wikipedia. Matrix metallopeptidase 13. [URL: https://en.wikipedia.

- Tyagi, S. C., et al. (2001). Assays of matrix metalloproteinases (MMPs) activities: A review. Journal of Cellular Biochemistry. [URL: https://www.researchgate.net/publication/274404099_Assays_of_matrix_metalloproteinases_MMPs_activities_A_review]

- Echelon Biosciences. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate). Product Page. [URL: https://www.echelon-inc.

- Poręba, M., et al. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5322415/]

- Bachem. (2021). Fret Substrates. Product Information. [URL: https://www.bachem.

- ResearchGate. Kinetic parameters for MMP-9 and MMP-9 mutant hydrolysis of synthetic... Data Table. [URL: https://www.researchgate.

- HongTide Biotechnology. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2. Product Page. [URL: https://www.hongtide.com/product/mca-pro-leu-gly-leu-dap-dnp-ala-arg-nh2-140430-53-1.html]

- McKinnon, K. M., et al. (2019). Measuring Global Cellular Matrix Metalloproteinase and Metabolic Activity in 3D Hydrogels. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6352136/]

- bioRxiv. (2025). Automated FRET Analysis for Enhanced Characterization of Protein-Protein Interactions. Preprint. [URL: https://www.biorxiv.org/content/10.1101/2025.09.20.674865v1]

- AAT Bioquest. (2025). Tide Fluor™ and Tide Quencher™ Dyes, Optimized for Maximizing the Power of Fluorescence Resonance Energy Transfer (FRET). Technical Document. [URL: https://www.aatbio.com/resources/guides/tide-fluor-and-tide-quencher-dyes-optimized-for-maximizing-the-power-of-fluorescence-resonance-energy-transfer-fret]

- JoVE. (2022). Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination. Protocol Preview Video. [URL: https://www.youtube.

- Interchim. Product Monograph - FRET Substrates. Technical Document. [URL: https://www.interchim.

- Bio-Rad. (2024). Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. Application Note. [URL: https://www.bio-rad-antibodies.com/blog/fluorescence-resonance-energy-transfer-fret-assays-an-insight-into-molecular-interactions.html]

- Kim, G., et al. (2012). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3277839/]

Sources

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Tide Fluor™ and Tide Quencher™ Dyes, Optimized for Maximizing the Power of Fluorescence Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]

- 4. lifetein.com [lifetein.com]

- 5. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 6. bachem.com [bachem.com]

- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate hydrolysis by matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease [mdpi.com]

- 10. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]

- 11. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. shop.bachem.com [shop.bachem.com]

- 14. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2-HongTide Biotechnology [hongtide.com]

- 15. A unique substrate recognition profile for matrix metalloproteinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 excitation and emission spectra

Optimization of Fluorogenic MMP Assays

Executive Summary

This guide details the photophysical properties and experimental deployment of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 , a highly sensitive fluorogenic substrate used to quantify Matrix Metalloproteinase (MMP) activity.

Unlike generic dye-labeled peptides, this substrate utilizes Förster Resonance Energy Transfer (FRET) between a methoxycoumarin donor (Mca) and a dinitrophenyl quencher (Dnp). Successful utilization requires strict adherence to specific excitation/emission windows to avoid the Inner Filter Effect (IFE) caused by the Dnp quencher’s broad absorbance spectrum.

Photophysical Properties & Spectral Data[1][2][3]

The utility of this substrate relies on the interaction between the Mca fluorophore (7-Methoxycoumarin-4-yl-acetyl) and the Dnp quencher (2,4-Dinitrophenyl).[1][2][3] In the intact peptide, Dnp absorbs the energy emitted by Mca, rendering the molecule non-fluorescent.[2] Upon enzymatic cleavage, the spatial separation restores Mca fluorescence.[2]

Spectral Parameters

| Parameter | Value | Technical Note |

| Excitation Max ( | 325 nm | Range: 320–330 nm. Avoid <300 nm to reduce background from plasticware. |

| Emission Max ( | 393 nm | Range: 390–400 nm. Mca has a sharp Stokes shift. |

| Quencher Absorbance | 350–400 nm | Dnp absorbs broadly, overlapping significantly with Mca emission. |

| Quantum Yield ( | ~0.70 | High quantum yield for Mca when free; <0.01 when quenched.[4] |

| Extinction Coefficient | 12,000 M⁻¹cm⁻¹ | At 325 nm (Mca moiety). |

The Inner Filter Effect (Critical Caution)

Why this matters: The Dnp group is a "dark quencher," but it is also a chromophore that absorbs light in the 360nm region.

-

Risk: If substrate concentration exceeds 10 µM , the Dnp moieties in the solution (both cleaved and uncleaved) will absorb the excitation light before it reaches the Mca fluorophores, or absorb the emitted light before it reaches the detector.

-

Correction: Always perform a standard curve of free Mca (product) in the presence of the substrate to correct for IFE, or keep substrate concentrations <5 µM.

Mechanism of Action

The substrate mimics the cleavage site of collagen, the natural target of MMPs. The specific sequence is designed to be hydrolyzed rapidly by MMP-2 (Gelatinase A) , MMP-9 (Gelatinase B) , and MMP-7 (Matrilysin) , among others.

Cleavage Pathway

The enzyme hydrolyzes the peptide bond between Glycine and Leucine .

Figure 1: Mechanism of FRET disruption. The intact peptide brings Dnp within the Förster radius (<100 Å) of Mca. Hydrolysis liberates the Mca-containing fragment, resulting in a >100-fold increase in fluorescence.

Validated Assay Protocol

Objective: Continuous kinetic measurement of MMP activity.

Reagents & Buffer Setup

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 10 µM ZnCl₂, 0.05% Brij-35.

-

Why ZnCl₂? MMPs are zinc-dependent endopeptidases. Stripping zinc (e.g., with EDTA) irreversibly inactivates them.

-

Why Brij-35? A non-ionic detergent prevents the hydrophobic Mca/Dnp peptide from aggregating or sticking to the plate walls.

-

-

Substrate Stock: Dissolve Mca-peptide in DMSO to 10 mM. Store at -20°C.

-

Note: Aqueous stability is poor; do not store diluted working solutions.

-

Step-by-Step Workflow

-

Enzyme Activation: Most MMPs are secreted as zymogens (pro-MMPs). Activate them using p-aminophenylmercuric acetate (APMA) or Trypsin prior to the assay.

-

Plate Setup: Use Black-walled, clear-bottom 96-well plates to minimize background scatter.

-

Reaction Mix:

-

Add 90 µL of Assay Buffer containing activated Enzyme.

-

Incubate at 37°C for 10 minutes to equilibrate.

-

-

Initiation:

-

Add 10 µL of 100 µM Substrate (Final conc: 10 µM).

-

Crucial: Mix immediately by orbital shaking (medium speed) for 5 seconds.

-

-

Data Acquisition:

-

Mode: Kinetic (Continuous).

-

Interval: Read every 30–60 seconds for 30–60 minutes.

-

Settings:

nm,

-

Figure 2: Experimental workflow for kinetic analysis of MMP activity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Substrate degradation | Check stock purity. Mca-peptides can auto-hydrolyze if stored in water/buffer. Store only in DMSO. |

| Non-Linear Kinetics | Inner Filter Effect | Reduce substrate concentration to <5 µM. The Dnp quencher is absorbing the signal. |

| No Signal | Inactive Enzyme | Ensure Pro-MMP was activated (APMA). Verify Buffer contains Zn²⁺ and Ca²⁺.[2] |

| Signal Drift | Photobleaching | Mca is moderately photostable but can bleach under high-intensity xenon flashes. Reduce flash count per read. |

References

-

Knight, C. G., Willenbrock, F., & Murphy, G. (1992). A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases.[5] FEBS Letters, 296(3), 263–266.[1]

- Significance: The seminal paper defining the synthesis and spectral properties of the Mca-Pro-Leu-Gly-Leu-Dap(Dnp)

-

R&D Systems. Product Datasheet: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Catalog # ES001).

- Significance: Provides commercial validation of storage conditions and buffer comp

- Fields, G. B. (2001). Solid-phase synthesis of phosphopeptides. Methods in Enzymology, 289, 539-559. Significance: Discusses the chemical stability of Mca/Dnp pairs during synthesis and storage.

-

Anaspec. Technical Note: MMP FRET Substrates.

- Significance: General reference for FRET pair optimiz

Sources

- 1. A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. MCA-PRO-LEU-GLY-LEU-DAP(DNP)-ALA-ARG-NH2 price,buy MCA-PRO-LEU-GLY-LEU-DAP(DNP)-ALA-ARG-NH2 - chemicalbook [chemicalbook.com]

- 4. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Technical Whitepaper: Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

The Gold-Standard Fluorogenic Substrate for Matrix Metalloproteinases (MMPs)

CAS Number: 140430-53-1 Synonyms: Mca-PLGL-Dap(Dnp)-AR-NH2; Mca-PLGL-Dpa-AR-NH2; MMP Substrate III; Fluorogenic Substrate 1 (FS-1).[1]

Executive Summary

This technical guide details the physicochemical properties, mechanistic principles, and experimental protocols for Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 , a widely utilized fluorogenic peptide substrate. Originally characterized by Knight et al. (1992), this substrate relies on Förster Resonance Energy Transfer (FRET) to quantify the activity of Matrix Metalloproteinases (MMPs), specifically MMP-2 (Gelatinase A), MMP-7 (Matrilysin), and MMP-9 (Gelatinase B).[2]

Unlike generic colorimetric assays, this FRET-based system offers high sensitivity (

Physicochemical Identity & Properties[2]

| Parameter | Specification |

| Sequence | Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 |

| CAS Number | 140430-53-1 |

| Molecular Formula | |

| Molecular Weight | 1093.16 g/mol |

| Solubility | Soluble in DMSO, DMF.[1][3] Sparingly soluble in water (requires organic co-solvent).[2] |

| Excitation Max | 325 – 328 nm |

| Emission Max | 393 – 400 nm (Blue Fluorescence) |

| Appearance | Yellow lyophilized powder (Color due to Dnp quencher) |

| Purity Standard |

Nomenclature Note: The residue Dap(Dnp) (N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl) is frequently abbreviated as Dpa in literature. These refer to the exact same chemical moiety.[2]

Mechanistic Principles

The FRET Mechanism

The substrate operates via intramolecular fluorescence quenching.[2]

-

Fluorophore (Donor): 7-Methoxycoumarin-4-acetyl (Mca ) at the N-terminus.[3][4][5]

-

Quencher (Acceptor): 2,4-Dinitrophenyl (Dnp ) attached to the Diaminopropionic acid (Dap) residue.[2][3][5][6]

In the intact peptide, the distance between Mca and Dnp is within the Förster radius (<100 Å), causing the energy from the excited Mca to be transferred non-radiatively to Dnp, which dissipates it as heat (Quenched State).[2]

The Cleavage Event

MMPs recognize the Pro-Leu-Gly-Leu motif, a mimic of the collagen cleavage site. Hydrolysis occurs specifically at the Gly-Leu bond. Upon cleavage, the Mca-containing fragment diffuses away from the Dnp-containing fragment. This spatial separation disrupts FRET, restoring the bright blue fluorescence of the Mca group.[2]

Figure 1: Mechanism of Action.[2] The Mca fluorophore is quenched by Dnp until MMP-mediated hydrolysis of the Gly-Leu bond separates them.[1][5]

Experimental Protocol: Kinetic Assay

Safety & Integrity: MMPs are zinc-dependent endopeptidases. Avoid EDTA or EGTA in assay buffers, as they will strip the catalytic zinc and irreversibly inactivate the enzyme.[2]

Reagents Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM

, 0.05% Brij-35 (or Tween-20).[2]-

Why Brij-35? It prevents the hydrophobic Mca/Dnp groups from aggregating or sticking to the microplate walls.[2]

-

-

Substrate Stock (10 mM): Dissolve 1 mg of Mca-PLGL-Dap(Dnp)-AR-NH2 (MW 1093.16) in ~91

L of anhydrous DMSO.[2] Store at -20°C, protected from light. -

Enzyme Activation: Most MMPs are sold as pro-enzymes (zymogens).[2] They must be activated before the assay.

-

Method: Incubate pro-MMP with 1 mM APMA (p-aminophenylmercuric acetate) for 1-2 hours at 37°C. (Refer to specific MMP datasheets for exact activation times).[2]

-

Assay Workflow

-

Plate Setup: Use a black 96-well or 384-well microplate to minimize background scatter.

-

Enzyme Addition: Dilute activated MMP in Assay Buffer to 2x desired final concentration. Add 50

L to wells. -

Controls:

-

Reaction Initiation: Dilute Substrate Stock to 20

M in Assay Buffer (2x). Add 50 -

Monitoring: Immediately read fluorescence in kinetic mode.

Figure 2: Step-by-step workflow for the fluorogenic MMP assay.

Data Analysis & Validation

Converting RFU to Product Concentration

Raw Fluorescence Units (RFU) are arbitrary. To calculate kinetic parameters (

-

Prepare serial dilutions of free Mca (0 to 10

M) in Assay Buffer.[2] -

Calculate the conversion factor (

= [Product] / RFU).[2]

Inner Filter Effect (IFE) Correction

At substrate concentrations >10

-

Correction: For precise

determination, apply the correction factor:

Specificity Profile ( )

This substrate is "broad spectrum" but shows distinct preferences.[2] (Data adapted from Knight et al. and Neumann et al.)[2]

| Enzyme | Specificity Constant ( | Note |

| MMP-2 | Highly Efficient | |

| MMP-7 | Highly Efficient | |

| MMP-9 | Moderate Activity | Good for screening |

| MMP-1 | Low Activity | Poor substrate for MMP-1 |

Troubleshooting & Stability

-

High Background Fluorescence:

-

Non-Linear Kinetics:

-

Low Signal:

-

Cause: pH mismatch. Mca fluorescence is pH-dependent.

-

Solution: Ensure buffer pH is > 7.0. Fluorescence drops significantly below pH 6.0.[2]

-

References

-

Knight, C.G., Willenbrock, F., & Murphy, G. (1992).[2] A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases.[5][6] FEBS Letters, 296(3), 263-266.[2]

-

Neumann, U., et al. (2004).[2] Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases.[1][10] Analytical Biochemistry, 328(2), 166-173.[2][9]

-

Nagase, H., & Fields, G.B. (1996).[2] Human matrix metalloproteinase specificity studies using collagen sequence-based synthetic peptides. Biopolymers, 40(4), 339-355.[2]

Sources

- 1. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2-HongTide Biotechnology [hongtide.com]

- 2. caymanchem.com [caymanchem.com]

- 3. MCA-PRO-LEU-GLY-LEU-DAP(DNP)-ALA-ARG-NH2 | 140430-53-1 [chemicalbook.com]

- 4. MCA-PRO-LEU-GLY-LEU-DAP(DNP)-ALA-ARG-NH2 price,buy MCA-PRO-LEU-GLY-LEU-DAP(DNP)-ALA-ARG-NH2 - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. MCA-Lys-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 9. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Protease Activity with FRET Chemistry

In the intricate landscape of cellular signaling and tissue remodeling, matrix metalloproteinases (MMPs) represent a pivotal family of zinc-dependent endopeptidases. Their activity is tightly regulated, and dysregulation is implicated in a multitude of pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. The ability to accurately quantify MMP activity is therefore paramount for both basic research and the development of novel therapeutic inhibitors.

This guide provides a comprehensive technical overview of the fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2. This synthetic peptide is a highly sensitive and specific tool for the continuous measurement of MMP activity. Its utility is rooted in the principle of Fluorescence Resonance Energy Transfer (FRET), a mechanism that allows for a direct correlation between peptide cleavage and a quantifiable increase in fluorescence.[1]

At the core of this substrate's design is a carefully selected peptide sequence, Pro-Leu-Gly-Leu, which is a recognition and cleavage site for several MMPs.[2] This sequence is flanked by a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp group to the Mca group quenches the latter's fluorescence. Upon enzymatic cleavage of the Gly-Leu bond by an active MMP, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a significant and measurable increase in fluorescence intensity.[3] This direct relationship between enzymatic activity and fluorescence signal provides a powerful tool for kinetic studies and high-throughput screening of MMP inhibitors.

Molecular Characteristics

The Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 peptide is a well-defined chemical entity with the following key characteristics:

| Property | Value |

| Molecular Formula | C49H68N14O15[4] |

| Molecular Weight | 1093.1 g/mol [4] |

| Structure | A heptapeptide with an N-terminal Mca group, a C-terminal amide, and a Dnp group attached to the side chain of a diaminopropionic acid (Dap) residue. |

The trifluoroacetate salt form of this peptide is commonly used to enhance its solubility and stability in aqueous buffers, a critical factor for consistent performance in enzymatic assays.[5]

Mechanism of Action: A Tale of Two Moieties

The functionality of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 as a fluorogenic substrate is elegantly governed by the principles of FRET. The Mca group serves as the fluorophore, absorbing light at a specific excitation wavelength and emitting it at a longer wavelength. The Dnp group acts as a quencher, capable of absorbing the energy emitted by the Mca group when in close proximity.

In the intact state: The peptide's conformation holds the Mca and Dnp moieties sufficiently close for efficient FRET to occur. The energy from the excited Mca is non-radiatively transferred to the Dnp group, resulting in minimal fluorescence emission.

Upon enzymatic cleavage: MMPs recognize and hydrolyze the peptide bond between the glycine (Gly) and leucine (Leu) residues. This cleavage event separates the Mca-containing fragment from the Dnp-containing fragment. With the quencher no longer in proximity, the Mca fluorophore, upon excitation, emits its characteristic fluorescence, which can be detected and quantified. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of the MMP.

Caption: FRET mechanism of the Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 substrate.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is typically achieved through solid-phase peptide synthesis (SPPS) using an Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Dap(Dnp)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Pro-OH)

-

(7-Methoxycoumarin-4-yl)acetic acid (Mca-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the first amino acid (Fmoc-Arg(Pbf)-OH) using HBTU/HOBt and DIPEA in DMF.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Ala-OH, Fmoc-Dap(Dnp)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, and Fmoc-Pro-OH.

-

N-terminal Mca Labeling:

-

After the final Fmoc deprotection of the N-terminal proline, couple Mca-OH to the free amine using HBTU/HOBt and DIPEA.

-

Ensure the coupling is complete.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purify the peptide by RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).[2]

-

Collect fractions containing the pure product.

-

-

Lyophilization and Characterization:

-

Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

-

Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

-

Spectral Properties

The utility of this fluorogenic substrate is defined by its spectral characteristics. Accurate measurement of its fluorescence requires setting the excitation and emission wavelengths appropriately on a fluorescence spectrophotometer or plate reader.

| Spectral Property | Wavelength (nm) |

| Excitation Maximum (λex) | ~325-328 nm[6] |

| Emission Maximum (λem) | ~393-420 nm |

Enzymatic Activity and Specificity

The catalytic efficiency of an enzyme for a particular substrate is best described by the specificity constant (kcat/Km). This value provides a measure of how efficiently the enzyme converts the substrate to product. The Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 substrate is cleaved by a range of MMPs, but with varying efficiencies.

| MMP | kcat/Km (M⁻¹s⁻¹) |

| MMP-2 (Gelatinase A) | 6.3 x 10⁵[7] |

| MMP-7 (Matrilysin) | 1.7 x 10⁵[7] |

| MMP-9 (Gelatinase B) | - |

| MMP-1 (Collagenase 1) | - |

| MMP-8 (Collagenase 2) | - |

| MMP-13 (Collagenase 3) | - |

| MMP-14 (MT1-MMP) | - |

Note: Specificity constants can vary depending on the assay conditions (e.g., temperature, pH, buffer composition). The table presents reported values for general guidance. A related substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, has shown increased specificity constants for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP.[8]

Experimental Protocols: MMP Activity Assay

This section provides a detailed protocol for a standard MMP activity assay in a 96-well plate format.

Materials:

-

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 substrate

-

Active MMP enzyme

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

DMSO (for substrate stock solution)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Substrate Preparation:

-

Prepare a 1-10 mM stock solution of the peptide substrate in high-quality DMSO.

-

Dilute the stock solution to the desired final working concentration (e.g., 1-10 µM) in the Assay Buffer. Protect from light.

-

-

Enzyme Preparation:

-

Dilute the active MMP enzyme to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the diluted enzyme solution to the sample wells.

-

Add 25 µL of Assay Buffer to the "no enzyme" control wells.

-

If screening inhibitors, add the inhibitor solution at this stage and pre-incubate with the enzyme.

-

-

Initiate Reaction:

-

Add 25 µL of the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).

-

Measure the fluorescence intensity (Excitation: ~328 nm, Emission: ~393 nm) at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.

-

Caption: Workflow for a typical MMP activity assay.

Applications in Research and Drug Development

The Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 peptide is a versatile tool with numerous applications in both academic and industrial research settings:

-

Enzyme Kinetics: The continuous nature of the assay allows for the detailed determination of kinetic parameters such as Km and Vmax for various MMPs.

-

Inhibitor Screening: This substrate is ideally suited for high-throughput screening (HTS) of compound libraries to identify potential MMP inhibitors. The simple "mix-and-read" format is amenable to automation.

-

Structure-Activity Relationship (SAR) Studies: It can be used to evaluate the potency and selectivity of newly synthesized inhibitor candidates, guiding the optimization of lead compounds in drug discovery programs.

-

Biochemical Characterization: Researchers can use this substrate to characterize the enzymatic activity of purified MMPs or MMPs present in complex biological samples.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| High Background Fluorescence | Substrate degradation | Prepare fresh substrate working solution and protect from light. |

| Autofluorescence from test compounds | Measure the fluorescence of the compounds alone and subtract this from the assay readings. | |

| Low or No Signal | Inactive enzyme | Use a new batch of enzyme or confirm its activity with a control substrate. |

| Incorrect buffer composition | Ensure the assay buffer contains the necessary cofactors for MMP activity (e.g., Ca²⁺, Zn²⁺). | |

| Incorrect wavelength settings | Verify the excitation and emission wavelengths on the plate reader. | |

| Non-linear Reaction Progress | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Optimize assay conditions (e.g., temperature, pH) to maintain enzyme stability. |

References

- Knight, C. G. (1995). Fluorimetric assays of proteolytic enzymes. Methods in Enzymology, 248, 18-34.

- Fields, G. B. (2010). Intermolecular fluorescence quenching as a probe of protein-protein interactions. Methods in Molecular Biology, 611, 399-417.

- Neumann, U., Kubota, H., Frei, K., Ganu, V., & Leppert, D. (2004). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. Analytical Biochemistry, 328(2), 166-173.

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

HongTide Biotechnology. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2. Retrieved from [Link]

-

PeptaNova. Assay Method Using MOCAc/Dnp type Fluorescence-Quenching Substrates. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71464411, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2. Retrieved from [Link].

-

HongTide Biotechnology Co., Ltd. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2. Retrieved from [Link]

-

National Center for Biotechnology Information (2004). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. Analytical Biochemistry, 328(2), 166-173. Retrieved from [Link]

-

PubChem. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2. Retrieved from [Link]

-

National Center for Biotechnology Information. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Retrieved from [Link]

- Neumann, U., et al. (2004). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. Analytical Biochemistry, 328(2), 166-73.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. bachem.com [bachem.com]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | C49H68N14O15 | CID 71464411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Kinetic Assay of Matrix Metalloproteinases (MMPs) Using the Fluorogenic Substrate Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

[1][2][3][4]

Introduction & Principle

This protocol details the kinetic quantification of Matrix Metalloproteinase (MMP) activity using the FRET-based peptide substrate Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 .[1][2] This substrate is highly sensitive to cleavage by collagenases (MMP-1, MMP-8, MMP-13), gelatinases (MMP-2, MMP-9), and MT1-MMP (MMP-14).

Mechanism of Action

The substrate utilizes Förster Resonance Energy Transfer (FRET) .[3] It contains a fluorophore donor, Mca (7-Methoxycoumarin-4-yl)acetyl, and a non-fluorescent quencher acceptor, Dap(Dnp) (N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl).

-

Intact State: The proximity of the Dnp group quenches the fluorescence of the Mca group via non-radiative energy transfer.[4]

-

Cleaved State: MMPs hydrolyze the peptide bond between Glycine (Gly) and Leucine (Leu) . This separation disrupts FRET, resulting in a significant increase in blue fluorescence (Ex/Em: ~328/393 nm).

Mechanistic Diagram

Figure 1: FRET mechanism of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2. Cleavage by MMP restores Mca fluorescence.[4]

Materials & Preparation

Reagents

| Component | Specification | Storage |

| Substrate | Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | -20°C (Desiccated) |

| Solvent | DMSO (Anhydrous, ≥99.9%) | RT |

| Assay Buffer | 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5 | 4°C |

| Activator | p-Aminophenylmercuric acetate (APMA) | -20°C |

| Stop Solution | 100 mM EDTA (pH 7.5) or 10 µM GM6001 | RT |

Reagent Preparation

-

Substrate Stock (10 mM): Dissolve 1 mg of peptide (MW ~1130 g/mol ) in ~88 µL DMSO. Vortex until fully dissolved.[5] Note: Verify exact MW on vial label.

-

Assay Buffer: Prepare fresh or store at 4°C. Calcium (Ca²⁺) is obligate for MMP structural stability; do not use PBS. Brij-35 prevents enzyme adsorption to plastics.

-

APMA Stock (100 mM): Dissolve APMA in 0.1 M NaOH or DMSO. Warning: APMA is an organomercury compound; handle with extreme caution.[4]

Enzyme Activation (The "Cysteine Switch")

Most commercial MMPs are supplied as zymogens (pro-MMPs). They must be activated before the assay.[4] The pro-domain contains a cysteine residue that coordinates with the catalytic zinc, keeping the enzyme inactive.[4]

Protocol for APMA Activation:

-

Dilute pro-MMP to 100 µg/mL in Assay Buffer.

-

Add APMA to a final concentration of 1 mM (for MMP-1, MMP-8) or 2.5 mM (for MMP-9).

-

Note: MMP-2 requires lower APMA (0.5 - 1 mM) and shorter times.

-

-

Incubate at 37°C .

-

MMP-2: 30–60 mins.

-

MMP-9: 2–4 hours.

-

MMP-1/MMP-8: 1–2 hours.

-

-

Critical: Do not remove APMA; it remains in the well but is diluted during the assay.[4]

Experimental Protocol

Assay Workflow Diagram

Figure 2: Standard Kinetic Assay Workflow.

Step-by-Step Procedure (96-well Black Plate)

-

Enzyme Addition: Add 50 µL of activated MMP enzyme (diluted to ~0.5–5 nM final concentration) to experimental wells.

-

Compound Addition (Optional):

-

Inhibitor Screening: Add 40 µL of test compound. Incubate 15 mins at RT.

-

No Inhibitor Control: Add 40 µL Assay Buffer.

-

-

Substrate Initiation: Prepare a 100 µM working solution of the substrate in Assay Buffer (dilute 10 mM DMSO stock 1:100).

-

Start: Add 10 µL of Substrate Working Solution to all wells (Final Volume = 100 µL, Final Substrate = 10 µM).

-

Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.

Data Analysis

Velocity Calculation ( )

Do not use endpoint data if possible; kinetic data is more robust against artifacts.

-

Plot RFU (Relative Fluorescence Units) vs. Time (min) .[3]

-

Select the linear portion of the curve (typically 5–20 mins).

-

Calculate the slope (

). This is

Specific Activity Calculation

To convert RFU to pmol product, generate a standard curve using 7-methoxycoumarin-4-acetic acid (Mca-acid) or the cleaved non-quenched fragment.

Inhibition (%)

Expert Insights & Troubleshooting (E-E-A-T)

The Inner Filter Effect (IFE)

Expert Note: A common error in FRET assays is using substrate concentrations

-

The Problem: The Mca fluorophore and the Dnp quencher absorb light at the excitation wavelength (328 nm).[3][4] If the substrate concentration is too high (Absorbance > 0.05), the substrate itself absorbs the excitation light before it reaches the center of the well (Primary IFE), or re-absorbs emitted light (Secondary IFE).[7][8]

-

The Symptom: The standard curve flattens, or reaction velocity appears to decrease artificially at high substrate concentrations.[4]

-

The Fix: Keep substrate concentration

. If

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Signal | Inactive Enzyme | Pro-MMP was not activated with APMA. Ensure Ca²⁺ is in buffer. |

| High Background | Substrate Degradation | Substrate stored in buffer or exposed to light. Store in DMSO at -20°C. |

| Non-Linear Kinetics | Photobleaching | Reduce excitation intensity or frequency of reads (e.g., every 2 mins). |

| Low Z' Factor | Pipetting Error / Drift | Use a master mix for substrate.[4] Ensure plate is sealed to prevent evaporation. |

Validation Criteria

For a robust high-throughput screen, the assay must demonstrate a Z'-factor > 0.5 .

References

-

Knight, C.G., Willenbrock, F. and Murphy, G. (1992). A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases. FEBS Letters, 296(3), pp.263–266.

-

Nagase, H., Fields, C.G. and Fields, G.B. (1994). Design and characterization of fluorogenic hydrolytic substrate for matrix metalloproteinases. Journal of Biological Chemistry, 269(33), pp.20952–20957.

-

BenchChem Technical Support. (2025). Correcting for the Inner Filter Effect in Fluorescence Assays.

-

Anaspec / Eurogentec. (2023). MMP FRET Substrates Application Note.

Sources

Technical Guide: Kinetic Profiling of MMPs using Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

[1]

Introduction & Principle

The peptide Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a highly sensitive, fluorogenic substrate designed for the continuous kinetic monitoring of Matrix Metalloproteinases (MMPs).[1][2] Originally derived from the seminal work of Knight et al. (1992), this substrate relies on Fluorescence Resonance Energy Transfer (FRET) to detect enzymatic hydrolysis.

Mechanism of Action

The substrate contains a fluorophore, 7-methoxycoumarin-4-yl-acetyl (Mca) , at the N-terminus and a non-fluorescent quencher, 2,4-dinitrophenyl (Dnp) , attached to a diaminopropionic acid (Dap) residue near the C-terminus.[3][1][4]

-

Intact State: The proximity of the Dnp quencher to the Mca fluorophore absorbs the fluorescence energy, resulting in a "dark" state.

-

Hydrolysis: MMPs specifically cleave the Gly-Leu peptide bond (mimicking the cleavage site in collagen).

-

Signal Generation: Cleavage separates the fluorophore from the quencher, restoring Mca fluorescence. The rate of fluorescence increase is directly proportional to enzyme activity.

Substrate Specificity

This substrate is a "broad-spectrum" MMP probe, highly efficient for:

-

Collagenases: MMP-1, MMP-8, MMP-13

-

Gelatinases: MMP-2, MMP-9[5]

FRET Mechanism Diagram

Figure 1: FRET mechanism. The Dnp quencher suppresses Mca fluorescence until MMP hydrolysis separates the donor-quencher pair.[3]

Materials & Equipment

Reagents

-

Substrate: Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (Store at -20°C, protected from light).[3][2]

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Activator: p-Aminophenylmercuric acetate (APMA) or Trypsin (enzyme dependent).[7]

-

Buffer Components: Tris base, NaCl, CaCl₂, Brij-35 (detergent).

Equipment

-

Fluorescence Microplate Reader: Capable of Ex/Em ~325/393 nm.[3]

-

Microplates: Black , flat-bottom 96-well or 384-well plates.

-

Note: Do not use clear plates (high background scattering) or white plates (high background for UV excitation).

-

Buffer Formulation (TCNB Buffer)

Proper buffering is critical. MMPs are zinc-dependent endopeptidases that require calcium for structural stability.

| Component | Concentration | Function |

| Tris-HCl (pH 7.5) | 50 mM | Maintains physiological pH. |

| NaCl | 150 mM | Simulates isotonic conditions; stabilizes protein. |

| CaCl₂ | 10 mM | Critical: Required for MMP structural integrity. |

| ZnCl₂ (Optional) | 10 - 50 µM | Optional. Essential if using highly purified/dialyzed enzymes to prevent zinc stripping. |

| Brij-35 | 0.05% (w/v) | Non-ionic detergent. Prevents enzyme adsorption to the plastic plate. |

Preparation Protocol:

-

Dissolve components in ultrapure water.

-

Adjust pH to 7.5 at 25°C.

-

Filter through a 0.22 µm filter.

-

Store at 4°C.

Experimental Protocol

Substrate Preparation[2][9]

-

Stock Solution (10 mM): Dissolve 1 mg of peptide (MW ~1093 g/mol ) in ~91 µL of DMSO .

-

Pro-Tip: Ensure the peptide is fully dissolved. Vortex well.

-

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

Working Solution: Dilute to 20–100 µM in Assay Buffer just before use.

Enzyme Activation (The "Hidden" Step)

CRITICAL: Most MMPs are supplied as zymogens (pro-MMPs). They possess an inhibitory pro-domain that must be removed or destabilized to measure activity. If you skip this, you will see zero signal.

APMA Activation Protocol:

-

Prepare 10 mM APMA in 0.1 M NaOH (APMA is poorly soluble in neutral buffer).

-

Dilute pro-MMP in Assay Buffer.

-

Add APMA to a final concentration of 1 mM .

-

Incubate at 37°C.

-

MMP-2: 1 hour

-

MMP-9: 2–4 hours (requires longer activation)

-

MMP-1: 2–3 hours

-

-

Note: APMA is toxic (organic mercury). Handle with extreme care.

Assay Workflow

Figure 2: Step-by-step assay workflow emphasizing the activation and reaction initiation steps.

Detailed Steps:

-

Plate Setup: Use a black 96-well plate.

-

Enzyme Addition: Add 50 µL of activated MMP (approx. 0.5–5 nM final conc) to sample wells.

-

Blank: Add 50 µL Assay Buffer (no enzyme).

-

-

Compound Addition (Optional): If screening inhibitors, add 20 µL of compound. Incubate 15–30 mins at RT.

-

Substrate Initiation: Add 30 µL of Substrate Working Solution (Final conc usually 5–10 µM).

-

Note: Keep final substrate concentration

(typically 10–20 µM) to ensure linear kinetics for IC50 determination.

-

-

Measurement: Immediately place in plate reader.

Data Analysis

Calculating Initial Velocity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> )[1]

-

Plot Relative Fluorescence Units (RFU) vs. Time (min) .

-

Identify the linear portion of the curve (usually the first 10–20 minutes).

-

Calculate the slope (RFU/min) for each well.

-

Background Correction: Subtract the slope of the "No Enzyme" blank from the sample slopes.

Quantifying Activity

To convert RFU/min to pmol/min (specific activity), you must generate a standard curve using free 7-methoxycoumarin-4-acetate (Mca-acid) , as this represents the fluorescent product.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| No Signal | Enzyme not activated. | Ensure APMA treatment was performed at 37°C for sufficient time. |

| No Signal | Substrate degradation. | Check stock. If DMSO stock turned pink/brown, it may be oxidized. |

| High Background | Inner Filter Effect (IFE).[10][11] | Substrate concentration is too high (>20 µM). Dilute substrate.[7][10][12] |

| High Background | Light Leakage. | Use Black plates. Clear plates cause cross-talk. |

| Non-Linear Kinetics | Substrate Depletion. | Enzyme concentration is too high. Dilute enzyme 1:10 or 1:100. |